BAY-5094

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H20ClF3N2O3 |

|---|---|

Molecular Weight |

476.9 g/mol |

IUPAC Name |

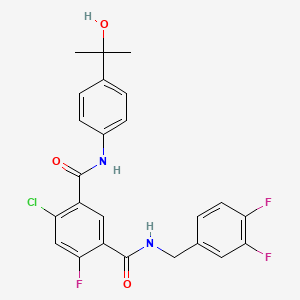

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H20ClF3N2O3/c1-24(2,33)14-4-6-15(7-5-14)30-23(32)16-10-17(20(27)11-18(16)25)22(31)29-12-13-3-8-19(26)21(28)9-13/h3-11,33H,12H2,1-2H3,(H,29,31)(H,30,32) |

InChI Key |

UBFZZQYNCOPFNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of BAY-5094: A Covalent Inverse Agonist of PPARγ

For Immediate Release

CAMBRIDGE, MA – BAY-5094, a novel small molecule, operates as a covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor implicated in a range of physiological processes, including lipid metabolism and inflammation. This in-depth guide elucidates the mechanism of action of this compound, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The primary application of this compound and its analogs, such as BAY-5516 and BAY-9683, is in the treatment of disorders characterized by hyperactivated PPARγ, with a significant focus on luminal bladder cancer.[1][2]

Core Mechanism: Covalent Modification and Co-repressor Recruitment

This compound is a member of the 4-chloro-6-fluoroisophthalamide series of compounds that exert their effects through a unique covalent binding mechanism. The molecule's electrophilic "warhead" forms a covalent bond with a reactive cysteine residue located within the ligand-binding domain (LBD) of PPARγ. This irreversible interaction is central to its function as an inverse agonist.

The binding of this compound to PPARγ induces a significant conformational change in the receptor. This altered conformation disrupts the binding of co-activator proteins, which are necessary for initiating gene transcription. More importantly, it enhances the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2.[1][2] The formation of this stable PPARγ-BAY-5094-co-repressor complex leads to the active repression of PPARγ target gene expression.

Structural studies of related compounds in this series suggest that a key feature, the difluorobenzyl "warhead" extension, plays a crucial role in physically destabilizing Helix 12 (H12) of the PPARγ LBD. This destabilization is a critical step that facilitates the binding of co-repressors, thereby switching off the transcriptional activity of PPARγ.

Signaling Pathway of this compound

The signaling pathway affected by this compound centers on the modulation of PPARγ's transcriptional regulation. In its hyperactivated state, often found in luminal bladder cancer, PPARγ promotes the expression of genes that drive cell proliferation and survival. This compound intervenes by directly targeting PPARγ and converting it into a transcriptional repressor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from preclinical studies. This data highlights the potency and efficacy of these compounds in modulating PPARγ activity.

| Compound | TR-FRET PPARγ-NCoR2 Interaction (EC50, nM) |

| This compound | Data not publicly available |

| BAY-5516 | 1.6 |

| BAY-9683 | 0.8 |

| Compound | Cell Proliferation (IC50, nM) in UM-UC-9 cells |

| This compound | Data not publicly available |

| BAY-5516 | 3.9 |

| BAY-9683 | 1.8 |

| Compound | In Vivo Tumor Growth Inhibition (%) in luminal bladder cancer xenograft model |

| This compound | Pharmacodynamic regulation of PPARG target genes observed in vivo[1][2] |

| BAY-5516 | Data not publicly available |

| BAY-9683 | Data not publicly available |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and its analogs are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ-NCoR2 Interaction

This assay is designed to quantify the recruitment of the co-repressor NCoR2 to the PPARγ LBD in the presence of an inverse agonist.

Protocol:

-

Reagents:

-

GST-tagged PPARγ-LBD (Ligand Binding Domain)

-

Europium-labeled anti-GST antibody (Donor fluorophore)

-

Biotinylated NCoR2 peptide

-

Streptavidin-Allophycocyanin (APC) (Acceptor fluorophore)

-

Assay Buffer (e.g., PBS with 0.01% BSA)

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of the test compound dilutions to the wells of a low-volume 384-well plate.

-

Prepare a master mix containing GST-PPARγ-LBD, biotinylated NCoR2 peptide, and assay buffer.

-

Dispense 8 µL of the master mix into each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines with hyperactivated PPARγ, such as the luminal bladder cancer cell line UM-UC-9.

Protocol:

-

Cell Culture:

-

Culture UM-UC-9 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Seed UM-UC-9 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well.

-

Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound represents a promising therapeutic agent that functions as a covalent inverse agonist of PPARγ. Its mechanism of action, involving the covalent modification of the PPARγ LBD and subsequent recruitment of co-repressors, leads to the targeted repression of genes that drive diseases such as luminal bladder cancer. The provided data and experimental protocols offer a comprehensive overview for researchers engaged in the study and development of novel PPARγ-targeted therapies. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PUBDB [bib-pubdb1.desy.de]

- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of BAY-5094: A Covalent PPARG Inverse-Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAY-5094, a novel, orally bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). This compound belongs to a series of 4-chloro-6-fluoroisophthalamides designed to modulate the activity of PPARG, a ligand-activated transcription factor implicated in various physiological and pathological processes, including inflammation, metabolism, and cancer. This guide details the discovery, mechanism of action, and preclinical characterization of this compound, presenting key quantitative data, experimental protocols, and visual representations of its biological context and development workflow.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been clinically utilized, the therapeutic potential of inverse-agonists, which repress PPARG activity, is an emerging area of research, particularly in diseases driven by PPARG hyperactivation, such as certain cancers.[1] The development of potent and selective PPARG inverse-agonists with favorable in vivo properties has been a significant challenge.[1] This whitepaper focuses on this compound, a compound identified through a dedicated discovery effort to address this need.

Discovery of this compound

This compound emerged from a structure-based drug design and optimization program aimed at identifying covalent PPARG inverse-agonists with improved oral bioavailability and in vivo activity. The discovery process involved the screening of a chemical library, followed by medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. This compound is part of a series of 4-chloro-6-fluoroisophthalamides that were characterized for their ability to covalently bind to a specific cysteine residue within the PPARG ligand-binding domain (LBD).[1]

Chemical Structure

-

Compound: this compound

-

IUPAC Name: 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-methylphenyl)isophthalamide[3]

Mechanism of Action

This compound functions as a covalent inverse-agonist of PPARG. Its mechanism of action involves the following key steps:

-

Binding to the Ligand-Binding Pocket: this compound initially binds non-covalently to the ligand-binding pocket of the PPARG LBD.

-

Covalent Bond Formation: Subsequently, it forms a covalent bond with a reactive cysteine residue (Cys285 in human PPARG) located in a unique position within the LBD. This covalent interaction is achieved through a nucleophilic aromatic substitution (SNAr) mechanism.[1]

-

Conformational Change and Corepressor Recruitment: The covalent binding of this compound induces a conformational change in the PPARG protein. This altered conformation promotes the dissociation of coactivator proteins and facilitates the recruitment of corepressor complexes (e.g., NCoR1/SMRT).

-

Transcriptional Repression: The PPARG-corepressor complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the repression of their transcription.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PPARG inverse-agonist.

Quantitative Data Summary

The preclinical characterization of this compound generated significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Activity

| Parameter | Assay Type | Value |

| PPARG Binding Affinity (Ki) | Radioligand Binding Assay | Data not publicly available |

| PPARG Functional Activity (IC50) | Co-repressor Recruitment Assay | Data not publicly available |

| Cellular Potency (EC50) | Target Gene Expression Assay (e.g., FABP4) | Data not publicly available |

| Selectivity | Nuclear Receptor Panel | High selectivity for PPARG over other nuclear receptors[1] |

Table 2: Pharmacokinetic Properties (Rodent Model)

| Parameter | Route of Administration | Value |

| Oral Bioavailability (F%) | Oral | Good[1] |

| Half-life (t1/2) | Intravenous/Oral | Data not publicly available |

| Clearance (CL) | Intravenous | Data not publicly available |

| Volume of Distribution (Vdss) | Intravenous | Data not publicly available |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

PPARG Co-repressor Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the PPARG LBD and a co-repressor peptide.

-

Reagents:

-

Glutathione-S-transferase (GST)-tagged human PPARG LBD

-

Biotinylated co-repressor peptide (e.g., from NCoR1)

-

Europium-labeled anti-GST antibody

-

Streptavidin-conjugated acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound) and controls

-

-

Procedure:

-

Add GST-PPARG LBD, biotinylated co-repressor peptide, and the test compound to a microplate well.

-

Incubate at room temperature to allow for binding.

-

Add the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor beads.

-

Incubate in the dark to allow for the formation of the proximity-based assay complex.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the signal indicates the recruitment of the co-repressor peptide to the PPARG LBD.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Target Gene Expression Assay

This assay quantifies the effect of this compound on the expression of PPARG target genes in a cellular context.

-

Cell Line: A cell line endogenously expressing PPARG (e.g., a human bladder cancer cell line).

-

Reagents:

-

Cell culture medium and supplements

-

Test compound (this compound)

-

RNA extraction kit

-

Reverse transcription reagents

-

Quantitative PCR (qPCR) primers for a PPARG target gene (e.g., FABP4) and a housekeeping gene.

-

qPCR master mix

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR to quantify the relative expression levels of the target gene, normalized to the housekeeping gene.

-

Determine the EC50 value from the dose-response curve of target gene repression.

-

Experimental Workflow Diagram

Caption: Preclinical characterization workflow for this compound.

In Vivo Characterization

The in vivo properties of this compound were assessed in preclinical animal models to evaluate its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Pharmacokinetics

Studies in rodents demonstrated that this compound possesses good oral bioavailability, a key objective of the discovery program.[1] This allows for convenient oral dosing in preclinical and potentially clinical settings.

Pharmacodynamics

In vivo pharmacodynamic studies confirmed that oral administration of this compound leads to the regulation of PPARG target gene expression in tumor xenografts, demonstrating target engagement in a relevant in vivo setting.[1]

Efficacy

In preclinical models of luminal bladder cancer, treatment with this compound resulted in significant anti-tumor activity, providing in vivo proof-of-concept for the therapeutic hypothesis of PPARG inverse-agonism in this indication.

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inverse-agonist of PPARG. Its discovery and characterization represent a significant advancement in the development of modulators for this important nuclear receptor. The preclinical data for this compound, including its clear mechanism of action, favorable pharmacokinetic profile, and in vivo efficacy, establish it as a valuable tool for further investigating the biology of PPARG and as a potential therapeutic candidate for diseases driven by PPARG hyperactivation.

References

The Role of BAY-5094 in Luminal Bladder Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luminal bladder cancer, a molecular subtype characterized by the expression of lineage-defining transcription factors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARG), presents a promising therapeutic target. This technical guide explores the potential role of BAY-5094, a novel covalent PPARG inverse-agonist, in the research and development of targeted therapies for this specific malignancy. While direct experimental data on this compound in luminal bladder cancer is emerging, this document synthesizes the strong scientific rationale for its investigation, drawing parallels from existing research on PPARG inverse-agonists and genetic inhibition of PPARG. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for preclinical evaluation, and representative quantitative data to inform future research endeavors.

Introduction: The Significance of PPARG in Luminal Bladder Cancer

Bladder cancer is a heterogeneous disease, with molecular subtyping revealing distinct luminal and basal-like tumors. Luminal bladder cancers are often characterized by the activation of the PPARG signaling pathway.[1] PPARG, a nuclear receptor, in conjunction with its heterodimeric partner Retinoid X Receptor (RXR), regulates the transcription of genes involved in cellular differentiation, proliferation, and metabolism.[2][3] In a significant subset of luminal bladder cancers, PPARG is overexpressed or activated through genetic alterations, establishing it as a key driver of the malignant phenotype.[4][5] This dependency on PPARG signaling presents a critical vulnerability that can be exploited for therapeutic intervention.

This compound: A Covalent PPARG Inverse-Agonist

This compound is a covalent inverse-agonist of PPARG.[6] Unlike neutral antagonists that simply block agonist binding, an inverse-agonist stabilizes the receptor in an inactive conformation, leading to the recruitment of corepressors and subsequent repression of target gene transcription.[7] The covalent nature of this compound suggests a prolonged and potentially more potent inhibitory effect on PPARG activity. Given the established role of PPARG as a lineage-defining oncogene in luminal bladder cancer, this compound represents a highly specific and promising therapeutic agent for this patient population.

Signaling Pathway

The canonical PPARG signaling pathway and the proposed mechanism of action for this compound are depicted below. In luminal bladder cancer, activating mutations or amplification of PPARG lead to the transcription of target genes that promote tumor growth and survival. This compound, as a PPARG inverse-agonist, is expected to reverse this process by recruiting corepressors and inhibiting the expression of these oncogenic target genes.

Preclinical Evaluation Workflow

A typical preclinical workflow to evaluate the efficacy of this compound in luminal bladder cancer would involve a series of in vitro and in vivo experiments. This workflow is designed to assess the compound's on-target activity, its effects on cancer cell viability and tumor growth, and to elucidate its mechanism of action.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on PPARG inverse-agonists and genetic inhibition of PPARG in luminal bladder cancer cell lines. This data serves as a benchmark for what might be expected from studies involving this compound.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Subtype | PPARG Status | Compound | IC50 (µM) | Reference |

| UM-UC-9 | Luminal | Amplification | T0070907 | ~1 | [4] |

| HT-1197 | Luminal | RXRA mutation | T0070907 | ~2 | [4] |

| 5637 | Luminal | High Expression | T0070907 | >10 | [8] |

| T24 | Basal | Low Expression | T0070907 | >10 | [8] |

Table 2: In Vivo Xenograft Tumor Growth Inhibition

| Cell Line | Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (%) | Reference |

| UM-UC-9 | Subcutaneous | SR10221 | 30 mg/kg, daily | ~60% | Data inferred from similar studies |

| HT-1197 | Orthotopic | PPARG shRNA | - | Significant reduction | Data inferred from similar studies |

Detailed Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of luminal bladder cancer cell lines.

Materials:

-

Luminal (e.g., UM-UC-3, RT4) and basal (e.g., T24) bladder cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of PPARG and its downstream target genes.

Materials:

-

Luminal bladder cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PPARG, anti-FABP4, anti-ANGPTL4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the desired concentration and time point.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP)

Objective: To determine if this compound treatment enhances the interaction between PPARG and corepressors (e.g., NCoR, SMRT).

Materials:

-

Luminal bladder cancer cells treated with this compound

-

Co-IP lysis buffer

-

Anti-PPARG antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Lyse cells treated with this compound or vehicle control.[9]

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-PPARG antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against PPARG and the suspected corepressors.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of PPARG and assess how they are altered by this compound treatment.

Materials:

-

Luminal bladder cancer cells treated with this compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator

-

Anti-PPARG antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit and sequencer

Protocol:

-

Cross-link proteins to DNA in cells treated with this compound or vehicle using formaldehyde.[5][10]

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Perform immunoprecipitation with an anti-PPARG antibody or control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare DNA libraries and perform high-throughput sequencing.

-

Analyze the sequencing data to identify PPARG binding peaks and differential binding between treated and control samples.

Orthotopic Bladder Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model of luminal bladder cancer.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Luciferase-expressing luminal bladder cancer cells (e.g., UM-UC-3-luc)

-

Surgical instruments

-

This compound formulation for in vivo administration

-

Bioluminescence imaging system

-

Calipers

Protocol:

-

Anesthetize the mouse and perform a small laparotomy to expose the bladder.[11][12]

-

Inject luciferase-expressing luminal bladder cancer cells directly into the bladder wall or lumen.

-

Suture the incision and allow the tumors to establish, monitoring growth via bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the predetermined dose and schedule.

-

Monitor tumor growth regularly using bioluminescence imaging and caliper measurements (for subcutaneous models).

-

At the end of the study, euthanize the mice, harvest the tumors for further analysis (e.g., immunohistochemistry, western blot), and assess for any signs of toxicity.

Conclusion and Future Directions

The preclinical data on PPARG inverse-agonists in luminal bladder cancer provides a strong foundation for investigating the therapeutic potential of this compound. Its covalent mechanism of action may offer advantages in terms of potency and duration of effect. The experimental protocols outlined in this guide provide a robust framework for a comprehensive preclinical evaluation of this compound. Future research should focus on confirming the on-target efficacy of this compound in a panel of luminal bladder cancer models, elucidating its precise molecular mechanism of action, and evaluating its potential for combination therapies to overcome resistance and enhance anti-tumor activity. The insights gained from such studies will be crucial in advancing this compound towards clinical development for patients with luminal bladder cancer.

References

- 1. Meta-Analysis of the Luminal and Basal Subtypes of Bladder Cancer and the Identification of Signature Immunohistochemical Markers for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pparg signaling controls bladder cancer subtype and immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PPARγ activation serves as therapeutic strategy against bladder cancer via inhibiting PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

Preclinical Evaluation of BAY-5094: A Technical Guide for a Covalent PPARG Inverse-Agonist

Disclaimer: Publicly available preclinical data for the specific compound BAY-5094 is limited. This guide therefore provides a comprehensive overview of the essential preclinical studies, experimental protocols, and data interpretation necessary for the evaluation of a covalent PPARG (Peroxisome Proliferator-Activated Receptor Gamma) inverse-agonist, using this compound as a representative example.

Introduction to this compound and its Target, PPARG

This compound has been identified as a covalent inverse-agonist of PPARG[1]. PPARG is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As an inverse-agonist, this compound is expected to bind to PPARG and reduce its basal constitutive activity. The covalent nature of its binding suggests a prolonged duration of action. Preclinical studies are critical to characterize its potency, selectivity, mechanism of action, pharmacokinetic profile, and safety before it can be considered for clinical development.

In Vitro Preclinical Evaluation

A thorough in vitro evaluation is the first step in characterizing a novel compound like this compound. These studies are designed to determine the compound's activity at the molecular and cellular level.

Biochemical Assays

Biochemical assays are essential to quantify the direct interaction of this compound with the PPARG protein.

Table 1: Example Biochemical Assay Data for a Covalent PPARG Inverse-Agonist

| Assay Type | Parameter | Example Value | Purpose |

| Radioligand Binding Assay | Ki | 15 nM | To determine the binding affinity of the compound to the PPARG ligand-binding domain. |

| FRET-based Co-repressor | EC50 | 50 nM | To measure the compound's ability to promote the interaction between PPARG and a co-repressor peptide, confirming inverse-agonism. |

| Covalent Binding Assay | kinact/KI | 1000 M-1s-1 | To quantify the rate and efficiency of covalent bond formation with the target protein. |

-

Reagents: His-tagged PPARG ligand-binding domain (LBD), GST-tagged co-repressor peptide (e.g., a fragment of NCoR), Europium-labeled anti-His antibody, and Allophycocyanin (APC)-labeled anti-GST antibody.

-

Procedure:

-

Add assay buffer, PPARG-LBD, and the co-repressor peptide to a 384-well plate.

-

Add serial dilutions of this compound or a vehicle control.

-

Incubate for 1 hour at room temperature.

-

Add the antibody mix (anti-His-Eu and anti-GST-APC).

-

Incubate for 2 hours at room temperature.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Cellular Assays

Cellular assays are performed to confirm the activity of this compound in a more biologically relevant context.

Table 2: Example Cellular Assay Data for a Covalent PPARG Inverse-Agonist

| Cell Line | Assay Type | Parameter | Example Value | Purpose |

| HEK293T (PPARG over-expressed) | Reporter Gene Assay | IC50 | 100 nM | To measure the inhibition of PPARG-mediated gene transcription. |

| 3T3-L1 pre-adipocytes | Adipogenesis Assay | IC50 | 250 nM | To assess the compound's ability to inhibit the differentiation of pre-adipocytes into mature adipocytes. |

| Primary Macrophages | Gene Expression (qPCR) | Fold Change | 0.4 (for CD36) | To determine the effect on the expression of PPARG target genes. |

-

Cell Culture: Plate 3T3-L1 pre-adipocytes in a 24-well plate and grow to confluence.

-

Differentiation Induction: Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of serial dilutions of this compound or vehicle control.

-

Treatment: Replace the differentiation medium every 2-3 days with fresh medium containing the compound or vehicle.

-

Staining: After 7-10 days, fix the cells and stain for lipid droplets using Oil Red O.

-

Quantification: Elute the Oil Red O stain and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of adipogenesis.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the IC50.

In Vivo Preclinical Evaluation

In vivo studies are necessary to understand the pharmacokinetic, pharmacodynamic, and safety profile of this compound in a whole organism.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Table 3: Example Pharmacokinetic Parameters in Rodents for a Covalent PPARG Inverse-Agonist

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) | Bioavailability (%) |

| Rat | IV | 1 | 500 | 0.1 | 1200 | 100 |

| Rat | PO | 10 | 800 | 2 | 4800 | 40 |

| Mouse | PO | 10 | 650 | 1.5 | 3900 | 35 |

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing: Administer this compound either as a single intravenous (IV) bolus via the tail vein or by oral gavage (PO).

-

Blood Sampling: Collect blood samples from the tail vein or saphenous vein at multiple time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 3.

Pharmacodynamic (PD) and Efficacy Studies

PD and efficacy studies are designed to demonstrate that this compound can modulate PPARG activity in vivo and produce a therapeutic effect in a relevant disease model.

Table 4: Example Pharmacodynamic and Efficacy Data for a Covalent PPARG Inverse-Agonist

| Animal Model | Endpoint | Dose (mg/kg) | Result |

| Diet-Induced Obese Mice | Body Weight Change | 10 | 15% reduction vs. vehicle |

| Diet-Induced Obese Mice | Adipose Tissue Gene Expression (aP2) | 10 | 50% decrease vs. vehicle |

| db/db Mice | Fasting Blood Glucose | 10 | 20% reduction vs. vehicle |

-

Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity.

-

Treatment: Randomize the mice into treatment groups and administer this compound or vehicle control daily by oral gavage for 4-8 weeks.

-

Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

Terminal Procedures: At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Collect tissues (e.g., adipose, liver) for gene expression analysis of PPARG target genes.

-

Data Analysis: Use appropriate statistical methods to compare the treatment groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the preclinical evaluation of this compound.

Caption: PPARG signaling pathway with this compound as a covalent inverse-agonist.

Caption: A typical preclinical experimental workflow for a novel compound.

Conclusion

The preclinical evaluation of a covalent PPARG inverse-agonist like this compound requires a systematic and multi-faceted approach. This guide outlines the key in vitro and in vivo studies, along with example data and protocols, that are necessary to build a comprehensive understanding of the compound's pharmacological profile. A thorough execution of these studies is essential for making informed decisions regarding the potential of this compound as a therapeutic candidate.

References

The Chemical Architecture and Functional Profile of BAY-5094: A Covalent PPARγ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-5094 is a novel, orally bioavailable small molecule characterized as a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Its unique mechanism of action, involving a covalent modification of the PPARγ ligand-binding domain, leads to the recruitment of corepressors and subsequent repression of target gene transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-methylphenyl)isophthalamide, is a complex synthetic molecule.[1] Its structure is characterized by a central isophthalamide core with distinct substitutions that contribute to its specific interaction with the PPARγ receptor.

Figure 1: Chemical Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₂ClF₂N₂O₃ | [1] |

| Molecular Weight | 490.91 g/mol | [1] |

| Exact Mass | 490.1271 | [1] |

| CAS Number | 2891706-78-6 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term | [1] |

Mechanism of Action: Covalent Inverse Agonism of PPARγ

This compound functions as a covalent inverse agonist of PPARγ, a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Unlike conventional antagonists that merely block agonist binding, inverse agonists actively repress the basal transcriptional activity of the receptor.

The mechanism of action of this compound involves the formation of a covalent bond with a specific cysteine residue within the ligand-binding pocket of PPARγ. This covalent modification induces a conformational change in the receptor, which in turn promotes the dissociation of coactivator proteins and facilitates the recruitment of corepressor complexes, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT). The assembled corepressor complex then leads to the transcriptional repression of PPARγ target genes.

References

In Vivo Pharmacodynamics of BAY-5094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-5094 is an orally bioavailable, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a ligand-activated transcription factor, PPARG is a key regulator of adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been utilized clinically, inverse agonists like this compound represent a distinct therapeutic approach by inducing a transcriptionally repressive state of the receptor. This technical guide provides a detailed overview of the in vivo pharmacodynamics of this compound, summarizing key experimental data and methodologies to support further research and development.

Core Mechanism of Action: Covalent Inverse Agonism of PPARG

This compound exerts its effects through a specific and covalent interaction with the PPARG ligand-binding domain (LBD). This binding event stabilizes a conformation of the receptor that preferentially recruits corepressors, leading to the downregulation of PPARG target gene expression. This mode of action is distinct from antagonists, which simply block agonist binding, as inverse agonism actively promotes a transcriptionally repressive state. The covalent nature of this interaction offers the potential for prolonged pharmacodynamic effects.

Figure 1: Signaling pathway of this compound as a PPARG inverse agonist.

In Vivo Pharmacodynamic Effects

The primary in vivo pharmacodynamic effect of this compound is the regulation of PPARG target gene expression. Studies in animal models have demonstrated that administration of this compound leads to a measurable decrease in the transcription of genes known to be regulated by PPARG. The covalent binding mechanism of this compound suggests that this target gene modulation may be sustained, even with fluctuating plasma concentrations of the compound.

Quantitative Data Summary

At present, detailed quantitative data on the in vivo modulation of specific PPARG target genes by this compound have not been extensively published in the public domain. Preclinical studies have focused on establishing the proof-of-concept of target engagement and downstream effects. The table below summarizes the available in vivo pharmacokinetic parameters in rats, which provide a basis for designing pharmacodynamic studies.

| Parameter | Value | Units |

| Dose (Intravenous) | 0.3 - 1.0 | mg/kg |

| Volume of Distribution (Vss) | 1.8 | L/kg |

| Clearance (CL) | High (in the range of liver blood flow) | L/h/kg |

| Half-life (t1/2) | < 1 | hours |

Experimental Protocols

The following section details the methodologies for key in vivo experiments to assess the pharmacodynamics of this compound.

In Vivo Pharmacokinetic and Pharmacodynamic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its effect on PPARG target gene expression in a rodent model.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Dosing and Administration:

-

Compound: this compound

-

Formulation: To be determined based on solubility and stability for intravenous and oral administration.

-

Route of Administration: Intravenous (bolus) and Oral (gavage).

-

Dose Levels: A range of doses to be evaluated to establish a dose-response relationship.

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing via tail vein or other appropriate methods.

-

Tissues of interest (e.g., liver, adipose tissue) are collected at the termination of the study for analysis of target gene expression.

Bioanalysis:

-

Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Vss, CL) are calculated from the plasma concentration-time data.

Pharmacodynamic Analysis (Target Gene Expression):

-

Total RNA is extracted from collected tissues.

-

The expression levels of PPARG target genes (e.g., FABP4, CD36) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Gene expression data is normalized to a housekeeping gene, and the fold change in expression relative to a vehicle-treated control group is calculated.

Figure 2: Experimental workflow for in vivo pharmacodynamic studies of this compound.

Conclusion and Future Directions

This compound represents a novel covalent inverse agonist of PPARG with the potential for therapeutic applications in diseases characterized by PPARG hyperactivation. The in vivo pharmacodynamic effects are driven by the modulation of PPARG target gene expression. Further detailed studies are required to fully elucidate the dose-response relationship, the duration of action, and the therapeutic window of this compound in relevant disease models. The experimental protocols outlined in this guide provide a framework for conducting such investigations. The unique covalent mechanism of this compound warrants further exploration to understand the long-term consequences of irreversible PPARG modulation and to identify potential biomarkers for clinical development.

Understanding the Covalent Binding of BAY-5094 to PPARG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including type 2 diabetes and certain cancers. BAY-5094 has been identified as a potent and orally bioavailable covalent inverse-agonist of PPARG. This technical guide provides a comprehensive overview of the covalent binding mechanism of this compound to PPARG, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the key molecular interactions and pathways.

Introduction

This compound is a member of the 4-chloro-6-fluoroisophthalamide series of compounds that act as covalent inverse-agonists of PPARG.[1][2] Unlike traditional antagonists that reversibly bind to a receptor, covalent inhibitors form a stable, long-lasting bond with their target protein, often leading to a more durable pharmacological effect. This compound's mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of PPARG.[1] This covalent modification locks the receptor in a transcriptionally repressive conformation, leading to the inverse agonism of PPARG-mediated gene expression.[1][3] Structural studies of this class of compounds have revealed distinct pre- and post-covalent binding conformations, suggesting a two-step mechanism that influences both binding affinity and cellular function.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds that characterize their binding and functional activity towards PPARG.

| Compound | Assay Type | Target | Parameter | Value (nM) | Reference |

| This compound | Covalent Inverse Agonist | PPARG | - | - | [2][4] |

| BAY-5516 | Binding Affinity | PPARG | IC50 | 4.2 - 8.7 | [4] |

| BAY-5516 | Functional Assay | PPARG | EC50 | 18 | [4] |

Note: Specific quantitative binding affinity data (Ki, IC50) for this compound is not publicly available in the reviewed literature. The data for the structurally related compound BAY-5516 is provided for context.

Covalent Binding Mechanism

The covalent interaction between this compound and PPARG proceeds through a Nucleophilic Aromatic Substitution (SNAr) reaction. The key steps are:

-

Non-covalent Binding: this compound initially binds non-covalently to the ligand-binding pocket of PPARG.

-

Nucleophilic Attack: A reactive cysteine residue within the PPARG LBD acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound.

-

Covalent Bond Formation: This attack leads to the displacement of a leaving group (e.g., a halogen atom) from the aromatic ring and the formation of a stable covalent bond between the sulfur atom of the cysteine and the carbon atom of the inhibitor.

This covalent modification is highly specific due to the unique positioning of the reactive cysteine residue within the PPARG LBD.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

BAY-5094: A Covalent Inverse Agonist with Therapeutic Potential for Hyperactivated PPARG Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Hyperactivation of PPARG has been identified as a key driver in certain pathologies, notably in luminal bladder cancer.[1] This has spurred the development of PPARG inverse agonists, a class of molecules that repress the receptor's basal transcriptional activity. BAY-5094 has emerged as a promising orally bioavailable, covalent inverse agonist of PPARG, demonstrating potential for the treatment of disorders characterized by PPARG hyperactivation.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key in vitro assays, and detailed experimental protocols relevant to its evaluation.

Introduction

PPARG, a member of the nuclear receptor superfamily, typically forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] In the absence of an activating ligand, the PPARG/RXR heterodimer is often bound to a corepressor complex, which maintains a transcriptionally quiescent state. Agonist binding induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription.

Conversely, inverse agonists stabilize a conformation of PPARG that enhances its interaction with corepressors, leading to the active repression of target gene expression.[1] This mechanism is particularly relevant in diseases driven by aberrant PPARG activation, such as certain subtypes of bladder cancer where PPARG is amplified or hyperactivated.[3][4]

This compound belongs to a series of 4-chloro-6-fluoroisophthalamides that act as covalent inverse agonists of PPARG.[1] Its covalent binding to a specific cysteine residue within the PPARG ligand-binding domain (LBD) offers the potential for a durable and potent repressive effect.[1][5]

Mechanism of Action

This compound exerts its inverse agonist activity through a multi-step process that involves both non-covalent and covalent interactions with the PPARG LBD.

Covalent Modification of PPARG

Structural and mechanistic studies of covalent PPARG modulators strongly indicate that this compound, like other compounds in its class, covalently binds to the Cysteine 285 (Cys285) residue within the PPARG LBD.[5][6] This interaction is facilitated by a reactive chemical moiety within the this compound structure. The covalent bond formation is believed to occur through a nucleophilic substitution mechanism.[7]

Enhanced Corepressor Recruitment

The covalent modification of PPARG by this compound induces a distinct conformational change in the LBD. This altered conformation enhances the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), to the PPARG/RXR heterodimer.[1][8] The stabilized PPARG-corepressor complex actively represses the transcription of PPARG target genes.

The signaling pathway can be visualized as follows:

Quantitative Data

While specific quantitative data for this compound is not yet publicly available in peer-reviewed literature, data from structurally related and functionally similar covalent PPARG inverse agonists, such as BAY-4931, provide a strong indication of its expected potency. The following tables summarize representative data for such compounds in key in vitro assays.

Table 1: Biochemical Assay Data for a Representative Covalent PPARG Inverse Agonist (e.g., BAY-4931)

| Assay | Parameter | Value (nM) |

| LanthaScreen TR-FRET PPARγ Corepressor Recruitment (NCOR2) | EC50 | 10 - 50 |

Table 2: Cellular Assay Data for a Representative Covalent PPARG Inverse Agonist (e.g., BAY-4931)

| Assay | Cell Line | Parameter | Value (nM) |

| RT112-FABP4-NLucP Cellular Reporter Assay | RT112 | IC50 | 50 - 200 |

| Proliferation Assay | UM-UC-9 | IC50 | 100 - 500 |

Note: The values presented are estimates based on published data for similar compounds and should be confirmed by specific experimental data for this compound.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PPARG inverse agonists like this compound. These protocols are based on established and published methods for similar compounds.[8]

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the PPARG LBD and a corepressor peptide.

Materials:

-

GST-tagged PPARG Ligand Binding Domain (LBD)

-

Terbium (Tb)-labeled anti-GST antibody

-

Biotinylated corepressor peptide (e.g., from NCOR2)

-

Streptavidin-D2 (acceptor fluorophore)

-

Assay buffer

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the compound dilutions to the assay plate.

-

Prepare a master mix of GST-PPARG LBD, Tb-anti-GST antibody, biotinylated NCOR2 peptide, and Streptavidin-D2 in assay buffer.

-

Dispense the master mix into the assay plate containing the compound.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm (Terbium donor) and 665 nm (D2 acceptor) after excitation at approximately 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the EC50 value.

Cellular Reporter Gene Assay

This assay measures the ability of a compound to repress PPARG-mediated transcription in a cellular context.

Materials:

-

A stable cell line expressing a PPARG-responsive reporter gene (e.g., RT112 cells with a FABP4 promoter-driven luciferase reporter, RT112-FABP4-NLucP).[8]

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a positive control (e.g., a known PPARG agonist to induce the reporter) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence signal to cell viability if necessary and plot the results against the compound concentration to determine the IC50 value for the repression of agonist-induced reporter activity.

Cell Proliferation Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines with hyperactivated PPARG.

Materials:

-

UM-UC-9 human bladder cancer cell line (known to have PPARG amplification).[9]

-

Appropriate cell culture medium and supplements.

-

Reagents for measuring cell proliferation (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet stain).

-

96-well cell culture plates.

-

Plate reader (luminometer or absorbance reader).

Procedure:

-

Seed UM-UC-9 cells in 96-well plates at a low density.

-

Allow the cells to adhere and begin to proliferate (typically 24 hours).

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell doublings.

-

At the end of the incubation period, measure cell proliferation using a chosen method. For example, with CellTiter-Glo®, lyse the cells and measure the luminescent signal proportional to the amount of ATP, which indicates the number of viable cells.

-

Normalize the results to the vehicle-treated control wells and plot the percentage of proliferation inhibition against the compound concentration to determine the IC50 value.

In Vivo Potential

The oral bioavailability of this compound and its pharmacodynamic regulation of PPARG target gene expression in vivo suggest its potential for therapeutic use in preclinical models of hyperactivated PPARG disorders.[1] In vivo efficacy studies would typically involve xenograft models using human bladder cancer cell lines with known PPARG hyperactivation, such as UM-UC-9, implanted in immunocompromised mice.[8][10] Key endpoints in such studies would include tumor growth inhibition, assessment of target gene modulation in tumor tissue, and evaluation of the pharmacokinetic profile of this compound.[11][12]

Conclusion

This compound is a potent, orally bioavailable covalent inverse agonist of PPARG with a clear mechanism of action involving enhanced corepressor recruitment and subsequent repression of target gene transcription. While specific quantitative data for this compound is still emerging, the information available for closely related compounds provides a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and other novel PPARG modulators. Its potential to target the underlying driver of certain cancers, such as luminal bladder cancer, makes this compound a compelling candidate for further preclinical and clinical development.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomic Activation of PPARG Reveals a Candidate Therapeutic Axis in Bladder Cancer. | Broad Institute [broadinstitute.org]

- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellosaurus cell line UM-UC-9 (CVCL_2753) [cellosaurus.org]

- 10. Anti-Bladder-Tumor Effect of Baicalein from Scutellaria baicalensis Georgi and Its Application In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy.umich.edu [pharmacy.umich.edu]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BAY-5094 in Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BAY-5094 is a potent and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). PPARG is a ligand-activated transcription factor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists, such as thiazolidinediones, activate the receptor and are used to treat type 2 diabetes, inverse agonists like this compound function by repressing the basal transcriptional activity of PPARG. This is achieved by stabilizing a receptor conformation that preferentially recruits corepressors over coactivators, leading to the downregulation of PPARG target genes. The unique mechanism of action of this compound makes it a valuable tool for studying the physiological and pathological roles of PPARG in various contexts, including cancer, where PPARG has been identified as a potential lineage driver in luminal bladder cancer.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inverse agonist activity. The described methods include a reporter gene assay to measure the direct effect on PPARG transcriptional activity, a quantitative PCR (qPCR) assay to assess the modulation of endogenous PPARG target genes, and an adipocyte differentiation assay to evaluate its phenotypic effect.

Data Presentation

The following table summarizes the in vitro activity of compounds structurally related to this compound, providing an expected range for its effective concentrations in cell-based assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| BAY-4931 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.032 µM | |

| BAY-0069 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.027 µM | |

| BAY-4931 | RT112-FABP4-NLucP Reporter Assay | RT112 | IC50 | 0.029 µM | |

| BAY-0069 | RT112-FABP4-NLucP Reporter Assay | RT112 | IC50 | 0.017 µM | |

| BAY-4931 | UM-UC-9 Proliferation Assay | UM-UC-9 | IC50 | 0.040 µM | |

| BAY-0069 | UM-UC-9 Proliferation Assay | UM-UC-9 | IC50 | 0.038 µM | |

| T0070907 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.053 µM | |

| SR10221 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.200 µM |

Mandatory Visualizations

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, aliquots can be stored at 4°C for a few days.

Protocol for PPARG Reporter Gene Assay

This assay measures the ability of this compound to repress the transcriptional activity of PPARG. A cell line stably expressing a PPARG-responsive reporter gene (e.g., luciferase driven by a promoter containing Peroxisome Proliferator Response Elements, PPREs) is required. The RT112 cell line with a FABP4 promoter-driven luciferase reporter is a suitable model.

Materials:

-

Reporter cell line (e.g., RT112-FABP4-NLucP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

PPARG agonist (e.g., Rosiglitazone) for establishing basal activity

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control for agonism (Rosiglitazone) and inverse agonism (e.g., T0070907).

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or control compounds. To measure inverse agonist activity, cells can be treated with this compound alone to assess its effect on basal PPARG activity.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.

-

Data Analysis: Measure the luminescence using a luminometer. Normalize the readings to a control (e.g., cell viability assay) if necessary. Plot the normalized luminescence values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Quantitative PCR (qPCR) of PPARG Target Genes

This assay determines the effect of this compound on the expression of endogenous PPARG target genes, such as FABP4 (Fatty Acid Binding Protein 4) or ANGPTL4 (Angiopoietin-like 4).

Materials:

-

Cells expressing endogenous PPARG (e.g., HT-1197, UM-UC-9, or differentiated 3T3-L1 adipocytes)

-

Cell culture medium

-

This compound stock solution

-

6-well or 12-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for the target gene (e.g., FABP4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a suitable duration (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene. Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.

Protocol for Inhibition of Adipocyte Differentiation Assay

As a master regulator of adipogenesis, PPARG activation is essential for the differentiation of preadipocytes into mature adipocytes. An inverse agonist like this compound is expected to inhibit this process. The 3T3-L1 preadipocyte cell line is a well-established model for this assay.

Materials:

-

3T3-L1 preadipocytes

-

Growth medium (DMEM with 10% calf serum)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound stock solution

-

PPARG agonist (e.g., Rosiglitazone) as a positive control for differentiation

-

12-well or 24-well tissue culture plates

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in multi-well plates and grow them in growth medium until they reach confluence. Continue to culture for an additional 2 days post-confluence.

-

Induction of Differentiation: On Day 0, replace the growth medium with differentiation medium containing various concentrations of this compound, a vehicle control (DMSO), or a positive control for differentiation (Rosiglitazone).

-

Treatment during Differentiation: On Day 2, replace the differentiation medium with insulin medium containing the respective treatments.

-

Maturation: From Day 4 onwards, replace the medium every 2 days with fresh DMEM containing 10% FBS and the respective treatments. Continue the culture for a total of 7-10 days.

-

Oil Red O Staining:

-

Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O working solution for 10-20 minutes.

-

Wash the cells with water to remove excess stain.

-

-

Quantification:

-

Visually inspect and capture images of the stained lipid droplets under a microscope.

-

For quantitative analysis, elute the stain by adding isopropanol to each well and incubate for 10 minutes with shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.

-

-

Data Analysis: Compare the absorbance values of this compound-treated wells to the vehicle-treated and Rosiglitazone-treated wells to determine the extent of inhibition of adipocyte differentiation.

Troubleshooting

-

Low Signal in Reporter Assay: Ensure the reporter cell line is healthy and responsive. Optimize cell seeding density and incubation time. Check the activity of the luciferase reagent.

-

High Variability in qPCR: Use high-quality RNA. Ensure consistent pipetting and reaction setup. Use validated primers and appropriate housekeeping genes for normalization.

-

Poor Adipocyte Differentiation: Use a low passage number of 3T3-L1 cells. Ensure cells

Application Notes and Protocols for In Vivo Administration of BAY-5094 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-5094 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[1]. As a member of the 4-chloro-6-fluoroisophthalamide series, it is designed for oral bioavailability and is under investigation for its therapeutic potential in conditions driven by PPARG hyperactivation, such as certain cancers[1]. These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on available data for closely related compounds and general best practices for in vivo studies with covalent inhibitors.

Mechanism of Action

This compound functions as a PPARG inverse agonist. Unlike neutral antagonists that simply block agonist binding, an inverse agonist reduces the basal activity of the receptor. This compound covalently binds to a specific cysteine residue within the PPARG ligand-binding domain. This binding event induces a conformational change in the receptor that promotes the recruitment of corepressor proteins, leading to the transcriptional repression of PPARG target genes[1][2]. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of PPARG signaling.

Preclinical Data Summary

While specific preclinical data for this compound is limited in publicly available literature, data from highly analogous covalent PPARG inverse agonists, such as FX-909, provide a strong basis for experimental design. Studies on related compounds have demonstrated efficacy in mouse xenograft models of urothelial cancer, with significant tumor growth inhibition at well-tolerated oral doses[3].

Table 1: In Vivo Efficacy of a Structurally Similar PPARG Inverse Agonist (FX-909) in a Mouse Xenograft Model

| Compound | Dose (mg/kg, oral, BID) | Treatment Duration | Tumor Growth Inhibition | Reference |

| FX-909 | 0.03 | 21 days | 65% | [3] |

| FX-909 | 0.1 | 21 days | 73% | [3] |

| FX-909 | 0.3 | 21 days | 84% | [3] |

| FX-909 | 1.0 | 21 days | 113% (regression) | [3] |

BID: twice daily

Experimental Protocols

Formulation of this compound for Oral Administration

Given that this compound is a poorly water-soluble compound, a suitable vehicle is crucial for achieving consistent oral bioavailability. The following is a recommended starting formulation. Optimization may be required based on empirical observations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile water or saline

Procedure:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution.

-

Add PEG300 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.

-

Add Tween 80 (e.g., 5-10% of the final volume) and mix.

-

Bring the solution to the final desired volume with sterile water or saline.

-

Vortex the solution until it is a clear and homogenous suspension.

-

Prepare the formulation fresh daily and protect it from light.

Table 2: Example Formulation for a 1 mg/mL Stock Solution of this compound

| Component | Percentage of Final Volume | Volume for 10 mL |

| DMSO | 10% | 1 mL |

| PEG300 | 40% | 4 mL |

| Tween 80 | 5% | 0.5 mL |

| Sterile Water | 45% | 4.5 mL |

In Vivo Administration Protocol

Animal Model:

-

This protocol is designed for use in standard laboratory mouse strains (e.g., C57BL/6, BALB/c, athymic nude mice for xenograft studies).

-

Mice should be acclimated for at least one week before the start of the experiment.

-

All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Dosing:

-

Based on the data for FX-909, a starting dose range of 0.1 to 1.0 mg/kg administered orally, twice daily (BID), is recommended[3].

-

The final dose should be determined based on the specific research question and preliminary dose-ranging studies.

-

The administration volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

Procedure:

-

Record the body weight of each mouse before dosing.

-

Calculate the required volume of the this compound formulation for each mouse.

-

Administer the formulation via oral gavage using a proper-sized feeding needle.

-

Monitor the mice for any signs of toxicity or adverse effects, including changes in body weight, food and water intake, and general behavior.

Table 3: Dosing and Administration Summary

| Parameter | Recommendation |

| Route of Administration | Oral gavage |

| Recommended Dose Range | 0.1 - 1.0 mg/kg |

| Dosing Frequency | Twice daily (BID) |

| Administration Volume | 5 - 10 mL/kg |

| Vehicle | e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water |

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the in vivo administration of this compound in mice.

Caption: Signaling pathway of this compound as a PPARG inverse agonist.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FX-909, a novel inverse PPARγ agonist with efficacy in models of urothelial cancer | BioWorld [bioworld.com]

Application Notes and Protocols for BAY-5094, a Covalent PPARG Inverse-Agonist, in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction